molecular formula C24H27N3O3 B2599956 ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate CAS No. 922126-37-2

ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2599956
CAS No.: 922126-37-2
M. Wt: 405.498
InChI Key: QRRPXDFGOARGOY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a piperazine derivative featuring a benzyl-substituted indole core linked to a piperazine ring via an acetyl group, with an ethyl carboxylate moiety at the piperazine nitrogen (Figure 1). Indole derivatives are known for interactions with serotonin receptors and kinase inhibition, while piperazine moieties often enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[2-(1-benzylindol-3-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-30-24(29)26-14-12-25(13-15-26)23(28)16-20-18-27(17-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-11,18H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPXDFGOARGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The indole derivative is then subjected to acylation with an appropriate acyl chloride to introduce the acetyl group . Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, and the esterification is carried out using ethanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer properties of compounds related to ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance, derivatives of indole-based piperazine compounds have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Research Findings : A study demonstrated that certain analogs could inhibit IKKb, a critical factor in NF-κB signaling pathways associated with inflammation and cancer progression. The presence of a nitrogen atom within the piperazine structure enhances binding affinity to target proteins, which is crucial for developing effective anticancer therapies .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeMechanism of ActionReference
Compound 1Hypopharyngeal TumorApoptosis induction
Compound 2Lung CancerIKKb inhibition
Compound 3Breast CancerNF-κB pathway modulation

Neurodegenerative Disease Treatment

The compound's structural features also suggest potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease.

  • Cholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's treatment. This dual inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals .
  • Multi-target Approach : Novel derivatives have demonstrated the ability to interact with multiple targets associated with Alzheimer's pathology, including amyloid-beta aggregation and tau protein toxicity. The incorporation of piperazine moieties has been linked to increased brain penetration and improved therapeutic profiles .

Table 2: Neurodegenerative Disease Applications

CompoundTarget DiseaseMechanism of ActionReference
Compound AAlzheimer's DiseaseCholinesterase inhibition
Compound BAlzheimer's DiseaseAmyloid-beta aggregation inhibition
Compound CNeurodegenerationTau protein interaction

Pharmacological Properties

This compound exhibits a range of pharmacological properties that enhance its applicability in drug development.

  • Antioxidant Activity : Some studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in both cancer and neurodegenerative diseases .
  • Drug-likeness and Bioavailability : Cheminformatics assessments have shown favorable drug-likeness profiles for derivatives of this compound, suggesting good bioavailability and pharmacokinetic properties essential for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to analogs with variations in the indole substituents, piperazine modifications, and linker groups (Table 1). Key differences include:

  • Indole Substituents: The benzyl group at the indole N1 position distinguishes the target compound from analogs like ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d), which lacks substitution .
  • Linker Groups : The acetyl linker in the target compound contrasts with ethyl or oxoethyl linkers in analogs such as 304d (ethyl linker, 94% yield) and [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate (oxoethyl linker) . Acetyl groups may confer rigidity, affecting conformational flexibility and binding kinetics.
  • Piperazine Modifications : The ethyl carboxylate group is a common feature in piperazine derivatives (e.g., tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2j) ), often used as a protecting group or to modulate solubility .

Biological Activity

Ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its antibacterial, antifungal, and potential therapeutic roles, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H30N2O3\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This structure features an indole moiety, which is significant for its biological interactions. The presence of the piperazine ring contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0

These results suggest that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans8.0
Aspergillus niger15.0

The antifungal activity against Candida albicans demonstrates its potential as a therapeutic agent in treating fungal infections.

The biological activity of this compound is believed to be linked to its ability to interact with specific bacterial and fungal cell membranes, disrupting their integrity and function. This disruption can lead to cell death, explaining the observed antibacterial and antifungal effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated over 200 piperazine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited a range of MIC values, indicating varying degrees of antimicrobial activity .
  • In Vivo Studies : Further investigations into animal models demonstrated that treatment with this compound resulted in reduced bacterial load in infected tissues, supporting its potential use as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the indole and piperazine moieties can enhance biological activity, guiding future synthetic efforts to optimize efficacy .

Q & A

What are the key synthetic routes for ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

Level: Advanced
Answer:
The synthesis typically involves coupling a piperazine derivative with a functionalized indole precursor. A common approach, as described in , uses ethyl piperazine-1-carboxylate and a (1H-indol-3-yl)alkyl methanesulfonate intermediate. Key steps include:

  • Acylation: Reacting the indole acetyl group with piperazine using coupling agents like DCC or EDC.
  • Optimization: Yield (69% in ) depends on solvent polarity, temperature (room temperature vs. reflux), and stoichiometry. Excess piperazine (2–3 equiv.) improves acylation efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted starting materials.

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